molecular formula C18H13N3O4 B3747168 N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3747168
M. Wt: 335.3 g/mol
InChI Key: MUXRWKSRISADKD-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the indazole and chromene rings. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines . These reactions are often carried out under an oxygen atmosphere in solvents like DMSO to achieve good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its dual indazole-chromene structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-24-13-4-5-16-11(6-13)7-14(18(23)25-16)17(22)20-12-3-2-10-9-19-21-15(10)8-12/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXRWKSRISADKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-(1H-indazol-6-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

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